

# An In-depth Technical Guide to 4-(tert-Butoxycarbonyl)benzaldehyde

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## Compound of Interest

Compound Name: *Tert-butyl 4-formylbenzoate*

Cat. No.: *B153408*

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## Introduction

4-(tert-Butoxycarbonyl)benzaldehyde, systematically named tert-butyl 4-formylphenyl carbonate, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure uniquely combines a reactive aldehyde group with a phenol protected by a tert-butoxycarbonyl (Boc) group. This arrangement makes it a valuable intermediate and building block, particularly in the synthesis of complex molecules, pharmaceuticals, and chemical probes.

The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions. This key feature allows for the sequential modification of the molecule. Chemists can first perform reactions at the aldehyde terminus (e.g., Wittig reactions, reductive aminations, condensations) while the phenolic hydroxyl is shielded. Subsequent deprotection reveals the hydroxyl group for further functionalization, such as etherification or esterification. This strategic utility is crucial in multi-step syntheses where managing reactive functional groups is paramount. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and applications.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-(tert-Butoxycarbonyl)benzaldehyde are summarized below. The compound is a white solid at room temperature, distinct from the structurally related but different liquid compound, 4-(tert-butoxy)benzaldehyde.

Property	Value	Reference(s)
IUPAC Name	tert-butyl (4-formylphenyl) carbonate	[1]
CAS Number	87188-50-9	[2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>4</sub>	[1][4]
Molecular Weight	222.24 g/mol	[1][4]
Appearance	White to off-white solid	[2][5]
Melting Point	71-74 °C	[2][3][6]
Boiling Point	328.4 °C at 760 mmHg (Predicted)	[6]
Density	1.141 g/cm <sup>3</sup> (Predicted)	[6]
Solubility	No data available; expected to be soluble in common organic solvents like DCM, THF, and EtOAc.	[3]
Storage	2-8°C, under an inert atmosphere (e.g., nitrogen)	[2]

## Spectroscopic Data

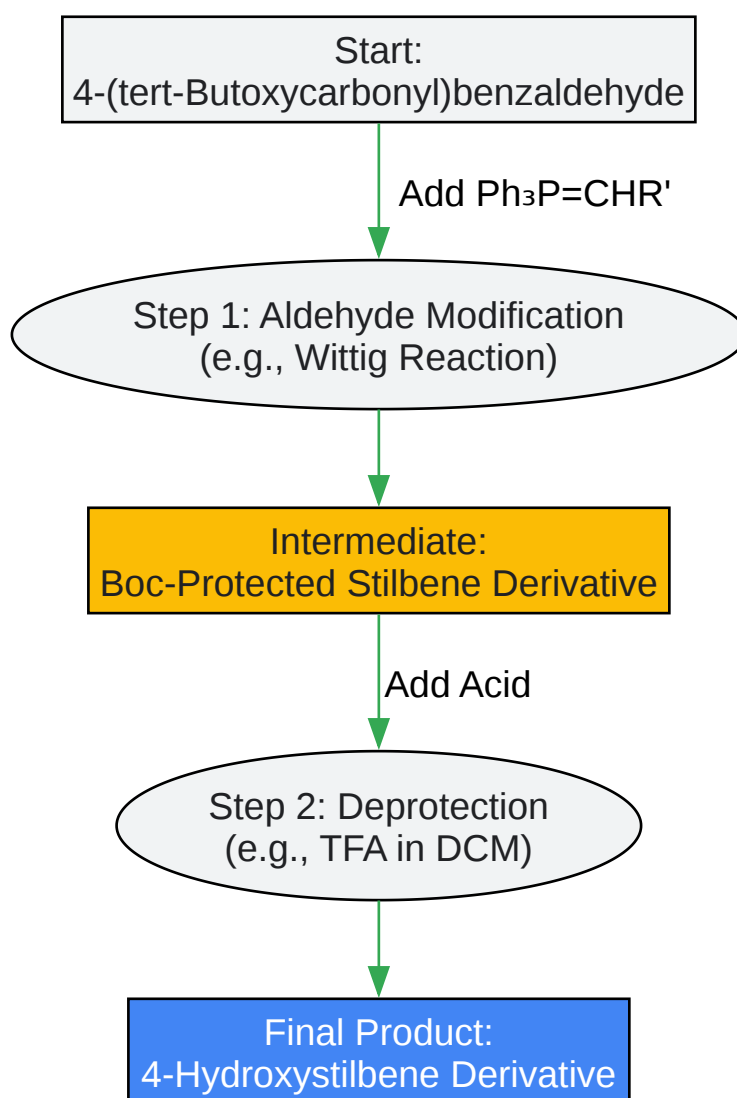
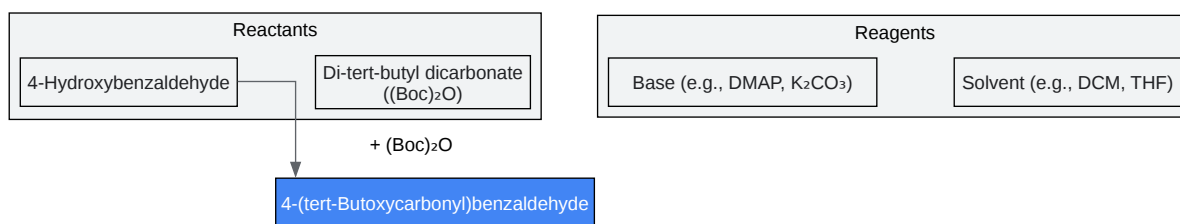
Spectroscopic analysis is critical for the identification and quality control of 4-(tert-Butoxycarbonyl)benzaldehyde. The key spectral features are detailed below.

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ (ppm): 9.99 (s, 1H, -CHO), 7.91 (d, J=8.8 Hz, 2H, Ar-H ortho to CHO), 7.36 (d, J=8.4 Hz, 2H, Ar-H ortho to OCOO), 1.57 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )	[7]
<sup>13</sup> C NMR	(101 MHz, CDCl <sub>3</sub> ) δ (ppm): 190.7 (CHO), 155.6 (Ar-C-O), 151.0 (O-C=O), 133.6 (Ar-C), 131.3 (Ar-CH), 121.9 (Ar-CH), 83.8 (O-C(CH <sub>3</sub> ) <sub>3</sub> ), 27.5 (C(CH <sub>3</sub> ) <sub>3</sub> )	[7]
Infrared (IR)	Characteristic Absorptions (cm <sup>-1</sup> ): Expected peaks around 2850-2750 (aldehyde C-H stretch), 1760 (carbonate C=O stretch), 1700 (aldehyde C=O stretch), 1600 (aromatic C=C stretch), 1250-1150 (C-O stretch).	

## Synthesis and Reactivity

### Synthesis Pathway

4-(tert-Butoxycarbonyl)benzaldehyde is most commonly synthesized via the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The reaction typically employs di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base.



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